Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 920752-15-4
VCID: VC16932526
InChI: InChI=1S/C11H7Br3O3/c1-16-11(15)6-5-3-2-4-17-10(5)9(14)8(13)7(6)12/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C11H7Br3O3
Molecular Weight: 426.88 g/mol

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate

CAS No.: 920752-15-4

Cat. No.: VC16932526

Molecular Formula: C11H7Br3O3

Molecular Weight: 426.88 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate - 920752-15-4

Specification

CAS No. 920752-15-4
Molecular Formula C11H7Br3O3
Molecular Weight 426.88 g/mol
IUPAC Name methyl 6,7,8-tribromo-2H-chromene-5-carboxylate
Standard InChI InChI=1S/C11H7Br3O3/c1-16-11(15)6-5-3-2-4-17-10(5)9(14)8(13)7(6)12/h2-3H,4H2,1H3
Standard InChI Key XFCMLLGVFCRFOG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C=CCOC2=C(C(=C1Br)Br)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate belongs to the benzopyran family, a class of heterocyclic compounds featuring a fused benzene and pyran ring system. Its structure includes three bromine atoms at positions 6, 7, and 8 of the benzopyran scaffold and a methyl ester group at position 5 (Figure 1). The IUPAC name, methyl 6,7,8-tribromo-2H-chromene-5-carboxylate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number920752-15-4
Molecular FormulaC11H7Br3O3\text{C}_{11}\text{H}_7\text{Br}_3\text{O}_3
Molecular Weight426.88 g/mol
XLogP3~4.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The bromine atoms contribute significantly to the compound’s molecular weight (57.3% by mass) and influence its electronic properties, enhancing lipophilicity and potential halogen bonding interactions.

Synthesis and Optimization

Palladium-Catalyzed Oxidative Cyclization

The primary synthesis route involves palladium-catalyzed oxidative cyclization of methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate (Figure 2). This method leverages the allyl group’s ability to undergo cyclization under catalytic conditions, forming the benzopyran ring.

Table 2: Representative Reaction Conditions

ParameterValue
CatalystPd(OAc)2_2 (5 mol%)
OxidantCu(OAc)2_2·H2_2O
SolventDimethylformamide (DMF)
Temperature100–110°C
Reaction Time12–24 hours
Yield40–60%

Competing pathways may produce benzofuran byproducts, necessitating careful control of temperature and catalyst loading.

Research Gaps and Future Directions

Current limitations include:

  • Absence of Bioactivity Data: No in vitro or in vivo studies on this compound.

  • Synthetic Scalability: Low yields and byproduct formation hinder large-scale production.

  • Computational Modeling: QSAR studies could predict toxicity and optimize substituent patterns .

Proposed research initiatives:

  • High-Throughput Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory potential.

  • Crystallography: Resolve 3D structure to guide molecular docking studies.

  • Green Chemistry Approaches: Explore photocatalytic or flow-chemistry syntheses.

HazardPrecautionary Measure
InhalationUse fume hood
Skin ContactWear nitrile gloves
DisposalIncinerate at >1000°C

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